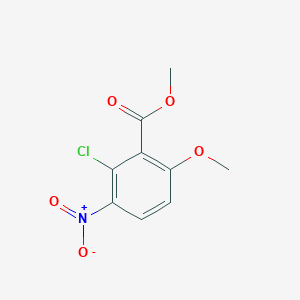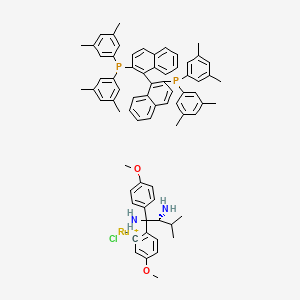
3-Chloro-N-methylisoquinolin-8-amine
Overview
Description
3-Chloro-N-methylisoquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2 . It is used in various chemical reactions and can be purchased from chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-N-methylisoquinolin-8-amine, such as quinolin-8-amines, has been reported. The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 3-Chloro-N-methylisoquinolin-8-amine consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms, giving it a molecular weight of 192.64 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-N-methylisoquinolin-8-amine include its molecular structure, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Isoquinoline Alkaloids
Isoquinoline alkaloids are a significant class of natural compounds with a wide range of biological activities. “3-Chloro-N-methylisoquinolin-8-amine” serves as a precursor in the synthesis of these alkaloids, which are key components in anti-cancer and anti-malarial drugs. The development of new methods for efficient synthesis using this compound is a hot topic in organic and medicinal chemistry .
Catalyst-free Processes in Water
The compound is used in innovative catalyst-free synthetic processes that occur in aqueous environments. This approach is environmentally friendly and aligns with the principles of green chemistry, providing a sustainable pathway for the synthesis of complex organic molecules .
Development of Chiral Isoquinoline Derivatives
Chiral molecules are essential in pharmaceuticals due to their enantiospecific activity. “3-Chloro-N-methylisoquinolin-8-amine” is instrumental in the synthesis of chiral isoquinoline derivatives, which have promising applications in the development of new drugs .
Isoquinolinium Salts Synthesis
Isoquinolinium salts have applications in various fields, including the dye industry. The compound is a key starting material for the synthesis of these salts, which are used as intermediates in the production of dyes and pigments .
Semi-synthesis of Pharmaceutical Compounds
The semi-synthesis of pharmaceuticals often involves modifying natural compounds to enhance their efficacy or reduce side effects. “3-Chloro-N-methylisoquinolin-8-amine” is used in the semi-synthesis of various pharmaceutical compounds, improving their pharmacological profile .
Drug Discovery and Lead Optimization
In drug discovery, “3-Chloro-N-methylisoquinolin-8-amine” is a vital scaffold for lead compounds. Its structural versatility allows for the optimization of lead compounds, enhancing their activity and specificity towards biological targets .
properties
IUPAC Name |
3-chloro-N-methylisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-5-10(11)13-6-8(7)9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBFOOIQKGVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-methylisoquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)
![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)








![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)


